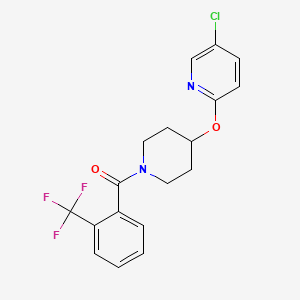

![molecular formula C29H29N5O4S B2596811 N-(3-metilfenil)-2-{[2-(2-{[(furan-2-il)metil]carbamoil}etil)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-il]sulfanil}butanamida CAS No. 1041440-91-8](/img/structure/B2596811.png)

N-(3-metilfenil)-2-{[2-(2-{[(furan-2-il)metil]carbamoil}etil)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-il]sulfanil}butanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

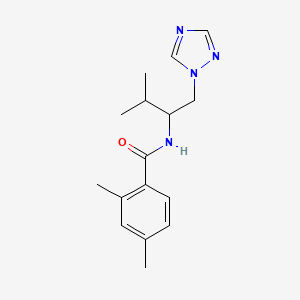

The compound contains several functional groups including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The furan ring and the phenyl ring are aromatic, which could contribute to the stability of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamoyl group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación

- Ésteres de Pinacol Borónico: Estos compuestos sirven como bloques de construcción valiosos en la síntesis orgánica. Si bien la desboronación funcionalizante de los ésteres de ácido borónico alquilo está bien establecida, la protodesboronación sigue siendo menos explorada. Sin embargo, investigaciones recientes han informado sobre la protodesboronación catalítica de ésteres de ácido borónico alquilo 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida. El protocolo se ha aplicado a (−)-Δ8-THC y colesterol protegidos con metoxi, así como en la síntesis total formal de δ-®-coniceína e indolizidina 209B .

- Derivados del Indol: Algunos derivados del indol exhiben una posible actividad anti-VIH-1. Los investigadores han sintetizado nuevos derivados de xanthenona indol y oxocromenil y realizado estudios de acoplamiento molecular. Estos compuestos podrían explorarse más a fondo por sus propiedades antivirales .

- Compuestos Novedosos: Ciertos derivados han demostrado una mejor actividad antifibrótica que los medicamentos existentes como la Pirfenidona. Estos hallazgos sugieren que el compuesto de interés podría tener aplicaciones en el tratamiento de afecciones fibróticas .

- Hidrogenación y Fracción de Furano: La síntesis de (E)-1-(5-(hidroximetil)furan-2-il)-4,4-dimetilpent-1-en-3-ona involucra condiciones de reacción óptimas a 160 °C durante 120 minutos, lo que produce un 41.7% de hidroximetil furano (HMF). Este compuesto podría encontrar aplicaciones en varios campos .

- Andamios de Furano y Pirazol: Los investigadores han diseñado y sintetizado análogos de nitrofurantoína que contienen andamios de furano y pirazol. Estos compuestos exhiben una prometedora actividad antibacteriana y podrían explorarse más a fondo .

Síntesis Orgánica y Catálisis

Actividad Anti-VIH-1

Agentes Anti-Fibrosis

Derivados de Hidroximetil Furano

Análogos de Nitrofurantoína

Mecanismo De Acción

Target of Action

The primary target of the compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.

Mode of Action

The compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals that lead to cell growth and division. By blocking this signaling pathway, the compound can prevent the growth of cells that rely on this pathway for survival and proliferation.

Biochemical Pathways

The compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide affects the EGFR signaling pathway . This pathway is involved in regulating cell growth, survival, and differentiation. When the EGFR is inhibited, these processes are disrupted, leading to a decrease in the growth and proliferation of cells.

Result of Action

The result of the action of 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is a decrease in the growth and proliferation of cells that express EGFR . This is due to the compound’s inhibition of the EGFR signaling pathway, which is necessary for these cells to grow and divide.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O4S/c1-3-24(27(36)31-19-9-6-8-18(2)16-19)39-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-38-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQBVDPPGMLABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2596729.png)

![tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2596731.png)

![5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2596732.png)

amino}acetamide](/img/structure/B2596733.png)

amino}acetamide](/img/structure/B2596734.png)

![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2596742.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)